molecular formula C7H7N3O4 B127495 4-Amino-2,6-dinitrotoluene CAS No. 153919-64-3

4-Amino-2,6-dinitrotoluene

Cat. No. B127495
M. Wt: 197.15 g/mol
InChI Key: KQRJATLINVYHEZ-UHFFFAOYSA-N
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Description

4-Amino-2,6-dinitrotoluene is an amino-nitrotoluene that is 2,6-dinitrotoluene substituted at position 4 by an amino group. It has a role as an explosive, a fungal xenobiotic metabolite, and a marine metabolite .


Synthesis Analysis

The synthesis of 4-Amino-2,6-dinitrotoluene involves the condensation of picryl chloride with 4-amino-2,6-dinitrotoluene, which is prepared by selective reduction of TNT in the presence of hydrogen sulfide and concentrated ammonium hydroxide in 1,4-dioxane .


Molecular Structure Analysis

The molecular structure of 4-Amino-2,6-dinitrotoluene has been studied using fluorescence sensor techniques. A cerium-based metal–organic tetrahedron has been developed as a highly selective and sensitive fluorescence sensor for the recognition of 4-amino-2,6-dinitrotoluene .


Chemical Reactions Analysis

The chemical reactions of 4-Amino-2,6-dinitrotoluene are complex and involve multiple steps. The humic monomer is initially oxidized to a semi-quinone radical by a phenoloxidase. Subsequent oxidative coupling involves reactions with additional humic monomers or anilinic products derived from TNT, forming an anilinoquinone via nucleophilic addition or a benzoquinone-imine through condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-2,6-dinitrotoluene include its molecular formula (C7H7N3O4), molar mass (197.15 g/mol), and its role as an explosive, a fungal xenobiotic metabolite, and a marine metabolite .

Scientific Research Applications

Occupational Exposure Monitoring

4-Amino-2,6-dinitrotoluene (4A2,6-DNT) is utilized in the monitoring of occupational exposure to 2,4,6-trinitrotoluene (TNT). A study developed a procedure for semiquantitative determination of 4A2,6-DNT in urine samples of munition workers, using gas chromatography-mass spectrometry (GC-MS), which is effective in screening for high degrees of TNT exposure (Voříšek et al., 2005).

Health Effects in Military Waste Disposal

Another study focused on the health effects of exposure to TNT and DNT during the disposal of military waste. This research found significant concentrations of 4A2,6-DNT in the urine of workers, indicating its role as a biomarker in occupational-medical surveillance (Letzel et al., 2003).

Crystal Structure Analysis

In the field of crystallography, the crystal structures of primary products from the selective reduction of TNT, including 4A2,6-DNT, were determined using synchrotron X-ray powder diffraction and single-crystal X-ray diffraction. This research aids in understanding the molecular structure and behavior of such compounds (Graham et al., 2004).

Wildlife Toxicity Assessment

4A2,6-DNT, as a primary reduction and microbial degradation product of TNT, has been assessed for its toxicity in wildlife. A study determined toxicity reference values (TRVs) for mammals, birds, and reptiles, contributing to the understanding of environmental impacts of these compounds (Williams & Rice, 2015).

Biodegradation in Soil Contamination

Research on biodegradation of DNTs, including 4A2,6-DNT, in soil contaminated with explosive compounds, has been conducted. This study reviewed degradation strains and pathways, providing insight into bioremediation techniques for explosive-contaminated soil (Zhao Bin, 2008).

Photolysis in Marine Environments

A study examined the influence of environmental factors like pH, temperature, and salinity on the photolysis of DNTs, including 4A2,6-DNT, in marine environments. This research contributes to understanding the fate of these compounds in natural waters (Prak et al., 2013).

Fluorescent Recognition in Biological Samples

4A2,6-DNT has been identified using a cerium-based metal-organic tetrahedron as a fluorescent sensor. This method has applications in detecting 4A2,6-DNT in biological samples like urine and cells (Jiao et al., 2019).

Radical-anion Reduction Mechanism Study

A theoretical insight into the radical-anion reduction of TNT, producing 4A2,6-DNT, was provided through computational modeling. This study helps in understanding the degradation pathways of explosive materials (Huang & Leszczynski, 2002).

Safety And Hazards

4-Amino-2,6-dinitrotoluene is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure. It is also toxic to aquatic life with long-lasting effects .

Future Directions

Future research directions include the development of more efficient methods for the biodegradation of 4-Amino-2,6-dinitrotoluene. For example, a recent study has shown that a monooxygenase enzyme plays a critical role in the biodegradation of 2,4,6-trinitrotoluene by Buttiauxella sp. S19-1 .

properties

IUPAC Name

4-methyl-3,5-dinitroaniline
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InChI

InChI=1S/C7H7N3O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,8H2,1H3
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InChI Key

KQRJATLINVYHEZ-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C7H7N3O4
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DSSTOX Substance ID

DTXSID8074312
Record name 4-Amino-2,6-dinitrotoluene
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Molecular Weight

197.15 g/mol
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Physical Description

Solid; [DOD - USCHPPM]
Record name 4-Amino-2,6-dinitrotoluene
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Vapor Pressure

0.00004 [mmHg]
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Product Name

4-Amino-2,6-dinitrotoluene

CAS RN

19406-51-0, 58449-89-1
Record name 4-Amino-2,6-dinitrotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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